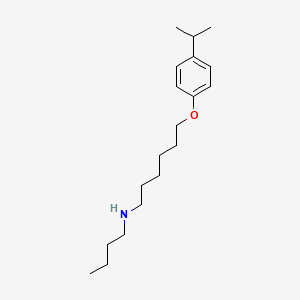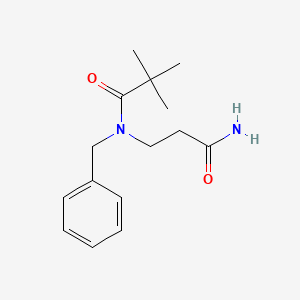
N-butyl-6-(4-isopropylphenoxy)-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-6-(4-isopropylphenoxy)-1-hexanamine, also known as DMHA, is a synthetic compound that has gained popularity in the research community due to its potential applications in various fields. DMHA is a member of the class of stimulants known as amphetamines and is structurally similar to compounds such as DMAA and ephedrine.
Wirkmechanismus
N-butyl-6-(4-isopropylphenoxy)-1-hexanamine works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased energy levels, focus, and mood. N-butyl-6-(4-isopropylphenoxy)-1-hexanamine also works by increasing the metabolic rate, which leads to increased fat burning and weight loss.
Biochemical and Physiological Effects:
N-butyl-6-(4-isopropylphenoxy)-1-hexanamine has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of glucose and free fatty acids in the blood, leading to increased energy levels and fat burning. N-butyl-6-(4-isopropylphenoxy)-1-hexanamine has also been shown to increase the levels of lactate in the blood, which can lead to increased endurance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butyl-6-(4-isopropylphenoxy)-1-hexanamine for lab experiments is its ability to increase energy and focus, which can lead to increased productivity and efficiency in experiments. However, N-butyl-6-(4-isopropylphenoxy)-1-hexanamine's effects on heart rate, blood pressure, and body temperature can also be a limitation, as these effects can interfere with certain types of experiments.
Zukünftige Richtungen
1. Further research on N-butyl-6-(4-isopropylphenoxy)-1-hexanamine's effects on cognitive function and memory.
2. Investigation of N-butyl-6-(4-isopropylphenoxy)-1-hexanamine's potential as a treatment for attention deficit hyperactivity disorder (ADHD).
3. Study of N-butyl-6-(4-isopropylphenoxy)-1-hexanamine's effects on muscle growth and recovery.
4. Investigation of N-butyl-6-(4-isopropylphenoxy)-1-hexanamine's potential as a treatment for depression and anxiety.
5. Exploration of N-butyl-6-(4-isopropylphenoxy)-1-hexanamine's effects on metabolism and weight loss.
Synthesemethoden
N-butyl-6-(4-isopropylphenoxy)-1-hexanamine is synthesized through a multi-step process starting with the reaction of 4-isopropylphenol with butylamine to form 4-isopropylphenoxybutylamine. This intermediate is then reacted with 1-chlorohexane to form N-butyl-6-(4-isopropylphenoxy)-1-hexanamine.
Wissenschaftliche Forschungsanwendungen
N-butyl-6-(4-isopropylphenoxy)-1-hexanamine has been studied for its potential applications in various fields such as sports performance enhancement, weight loss, and cognitive function improvement. In sports, N-butyl-6-(4-isopropylphenoxy)-1-hexanamine has been shown to increase energy levels, focus, and endurance, making it a popular ingredient in pre-workout supplements. In weight loss, N-butyl-6-(4-isopropylphenoxy)-1-hexanamine has been shown to increase metabolic rate and reduce appetite, making it a potential candidate for weight loss supplements. In cognitive function improvement, N-butyl-6-(4-isopropylphenoxy)-1-hexanamine has been shown to increase focus and alertness, making it a potential candidate for nootropic supplements.
Eigenschaften
IUPAC Name |
N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-4-5-14-20-15-8-6-7-9-16-21-19-12-10-18(11-13-19)17(2)3/h10-13,17,20H,4-9,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUELMLVFBCTSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-(4-propan-2-ylphenoxy)hexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(diethylamino)-2-oxoethyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936698.png)


![3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4936715.png)
![methyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4936722.png)
![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)
![4',4',6,6-tetramethyl-3-phenyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B4936733.png)
![11-(4-hydroxy-3-iodo-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4936739.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)


![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)